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Compound of Interest

Compound Name: Tnik-IN-8

Cat. No.: B15136945 Get Quote

A note on the topic: Initial searches for "Tnik-IN-8" did not yield a specific molecule with this

identifier. The following guide focuses on NCB-0846, a well-characterized and potent inhibitor

of TRAF2- and Nck-interacting kinase (TNIK), to provide a comprehensive technical overview

as requested.

Core Structure and Properties
NCB-0846 is an orally available small molecule inhibitor of TNIK. Its chemical structure is

defined as cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol. The key

structural features and properties are summarized in the table below.
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Property Value

Chemical Formula C₂₁H₂₁N₅O₂

Molecular Weight 375.4 g/mol

CAS Number 1792999-26-8

Appearance Crystalline solid

Solubility DMSO: 5 mg/mL, DMF: 1 mg/mL

SMILES

O--INVALID-LINK--

CC[C@@H]1OC2=CC=CC3=C2N=C(NC4=CC

=C(N=CN5)C5=C4)N=C3

InChI Key FYWRWBSYRGSWIQ-IYBDPMFKSA-N

Synthesis of NCB-0846
The detailed synthesis of NCB-0846 is described in the supplementary materials of Masuda et

al., Nat. Commun. 7, 12586 (2016). The synthesis is a multi-step process culminating in the

final compound. While the full, step-by-step protocol from the supplementary information is not

publicly available, the key reaction involves the coupling of a quinazoline core with a

benzimidazole moiety and a cyclohexanol group. The stereochemistry of the hydroxyl group on

the cyclohexane ring is crucial for its inhibitory activity against TNIK.

Quantitative Biological Activity
NCB-0846 is a potent inhibitor of TNIK with an IC₅₀ of 21 nM.[1][2] It also exhibits inhibitory

activity against other kinases at higher concentrations. The table below summarizes the key

quantitative data for NCB-0846.
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Target Assay Type IC₅₀ (nM)
% Inhibition @
0.1 µM

Reference

TNIK
Cell-free kinase

assay
21 >80% [1][3]

FLT3
Cell-free kinase

assay
- >80% [1]

JAK3
Cell-free kinase

assay
- >80%

PDGFRα
Cell-free kinase

assay
- >80%

TRKA
Cell-free kinase

assay
- >80%

CDK2/CycA2
Cell-free kinase

assay
- >80%

HGK
Cell-free kinase

assay
- >80%

Experimental Protocols
TNIK Kinase Inhibition Assay (ADP-Glo™ Luminescent
Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly

proportional to the kinase activity.

Materials:

Recombinant human TNIK enzyme

Myelin Basic Protein (MBP) as a substrate

ATP
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NCB-0846 or other test compounds

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM

MnCl₂, 50 µM DTT)

Protocol:

Prepare serial dilutions of NCB-0846 in the kinase assay buffer.

In a 96-well plate, add the TNIK enzyme, the substrate (MBP), and the test compound or

vehicle control.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a microplate reader.

Calculate the percent inhibition for each concentration of the test compound and determine

the IC₅₀ value by fitting the data to a dose-response curve.

Wnt/β-catenin Signaling Pathway Inhibition Assay
(TCF/LEF Reporter Assay)
This cell-based assay measures the transcriptional activity of TCF/LEF, which is downstream of

TNIK in the Wnt signaling pathway.

Materials:
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HEK293 or other suitable cells

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

A plasmid for expressing a constitutively active form of β-catenin or Wnt3a conditioned

medium

Transfection reagent

NCB-0846 or other test compounds

Luciferase assay reagent

Protocol:

Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid.

After transfection, treat the cells with Wnt3a conditioned medium or a β-catenin expressing

plasmid to activate the Wnt pathway.

Add serial dilutions of NCB-0846 or vehicle control to the cells.

Incubate the cells for 24-48 hours.

Lyse the cells and measure the luciferase activity using a luminometer.

Normalize the TOPFlash luciferase activity to the FOPFlash activity to determine the specific

inhibition of Wnt signaling.

Calculate the percent inhibition and IC₅₀ value.

Signaling Pathways and Experimental Workflows
Canonical Wnt/β-catenin Signaling Pathway
TNIK plays a crucial role in the canonical Wnt/β-catenin signaling pathway by phosphorylating

the transcription factor TCF4, which is essential for the activation of Wnt target genes. NCB-
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0846 inhibits this pathway by binding to the ATP-binding site of TNIK and preventing the

phosphorylation of TCF4.
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Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of NCB-0846 on

TNIK.

Experimental Workflow for TNIK Inhibitor
Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a

TNIK inhibitor like NCB-0846.
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Discovery & Initial Screening

In Vitro Validation

Preclinical Evaluation

Compound Library Screening

Primary Screen:
TNIK Kinase Assay (e.g., ADP-Glo)

Hit Identification

IC₅₀ Determination

Kinase Selectivity Profiling

Cellular Wnt Pathway Assay
(TCF/LEF Reporter)

Target Engagement Assay
(TCF4/TNIK Phosphorylation)

Cell Growth & Colony Formation Assays

In Vivo Xenograft Models

Pharmacokinetics & Toxicology
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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